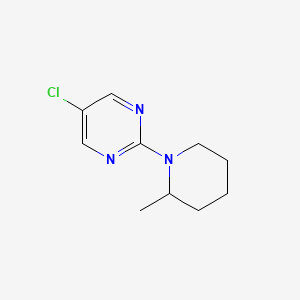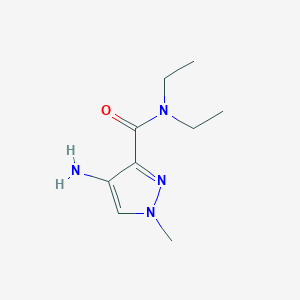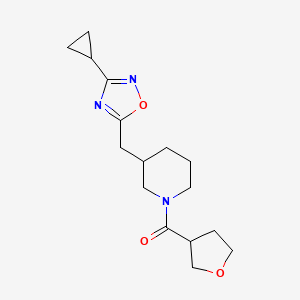![molecular formula C6H8ClN5 B2857472 {[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride CAS No. 1896825-95-8](/img/structure/B2857472.png)
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride” is a non-naturally occurring small molecule . It has a CAS Number of 1896825-95-8 and a molecular weight of 185.62 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which has been studied for its potential applications in medicinal chemistry .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Coordination Compounds and Therapeutic Properties
The research led by Łakomska and Fandzloch (2016) highlights the development of coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines. These compounds exhibit not only fascinating structural chemistry but also promising therapeutic properties. They have been investigated for their potential in medicinal applications, such as anticancer, antiparasitic, and antibacterial prodrugs, with a hypothesis that these coordination compounds might offer higher therapeutic potential than currently available drugs. Additionally, the study explores possible structure–activity relationships, providing a foundational understanding of how these compounds could be optimized for medical use (Łakomska & Fandzloch, 2016).
Antimicrobial Activity
A series of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized by Prasanna Kumara, Mohana, and Mallesha (2013), demonstrating variable and modest activities against bacteria and fungi. Particularly, compounds showed good antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Prasanna Kumara, Mohana, & Mallesha, 2013).
Agricultural and Medicinal Applications
Pinheiro et al. (2020) discuss the broad applications of [1,2,4]triazolo[1,5-a]pyrimidines (TPs) in agriculture and medicinal chemistry, highlighting their significance in antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. This review provides a comprehensive overview of the chemistry and application of TPs, emphasizing the importance of this nucleus in both fields (Pinheiro et al., 2020).
Energetic Material Development
Zhang et al. (2021) synthesized a novel fused triazolo-pyrimidine energetic compound with promising high energy and insensitivity material (HEIM) properties. Their findings indicate that the compound may serve as a potential high-energy material with significantly good safety properties, opening new avenues for developing advanced energetic materials (Zhang et al., 2021).
Synthetic Methodology and Applications
The work by Tang, Wang, Li, and Wang (2014) on the preparation and diversification of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines showcases the versatility of these compounds as synthetic intermediates. Their research not only confirms the stability and structural integrity of these compounds but also demonstrates their potential for easy diversification through reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).
Safety And Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines family, to which this compound belongs, has been the subject of ongoing research due to its potential applications in medicinal chemistry . Future research may focus on further exploring the biological activities of these compounds and developing more potent analogs .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-5-9-6-8-2-1-3-11(6)10-5;/h1-3H,4,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEXIEIXMCAFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CN)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl}methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2857392.png)
![1-[(Cyclopentylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2857393.png)



![4-[(Butan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2857399.png)


![6-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2857404.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)methanesulfonamide](/img/structure/B2857406.png)

![Methyl 2-chloro-5-[(4-hydroxy-2,6-dimethylpiperidin-1-YL)methyl]pyridine-3-carboxylate](/img/structure/B2857410.png)